molecular formula C7H12O2 B12650755 (E)-Pent-2-en-1-yl acetate CAS No. 42125-28-0

(E)-Pent-2-en-1-yl acetate

Cat. No.: B12650755
CAS No.: 42125-28-0
M. Wt: 128.17 g/mol
InChI Key: WGGJTPQHVFOGPN-SNAWJCMRSA-N
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Description

(E)-Pent-2-en-1-yl acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from pent-2-en-1-ol and acetic acid. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Pent-2-en-1-yl acetate can be synthesized through the esterification of pent-2-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(E)-Pent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Pent-2-enoic acid or pent-2-enal.

    Reduction: Pent-2-en-1-ol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

(E)-Pent-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity aroma.

Mechanism of Action

The mechanism of action of (E)-Pent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Pentyl acetate: Another ester with a similar fruity odor but different structural properties.

    Hexyl acetate: Known for its apple-like aroma, used in flavor and fragrance applications.

    Isoamyl acetate:

Uniqueness

(E)-Pent-2-en-1-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its (E)-configuration contributes to its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

42125-28-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

[(E)-pent-2-enyl] acetate

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4+

InChI Key

WGGJTPQHVFOGPN-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/COC(=O)C

Canonical SMILES

CCC=CCOC(=O)C

Origin of Product

United States

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